2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile

Description

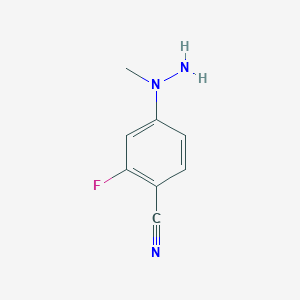

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a 1-methylhydrazinyl substituent at the 4-position of the benzene ring. Its structure comprises a benzonitrile core (C₆H₄CN) with a fluorine atom at position 2 and a 1-methylhydrazinyl group (-NH-N(CH₃)) at position 4. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of the hydrazine moiety, which can participate in condensation reactions (e.g., forming hydrazones) or serve as a precursor for heterocyclic synthesis.

Properties

IUPAC Name |

4-[amino(methyl)amino]-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12(11)7-3-2-6(5-10)8(9)4-7/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHABESZGJMLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Highlights:

- Starting from 2-fluoro-4-nitroaniline, diazotization is performed using sodium nitrite in acidic aqueous medium at low temperature to form the diazonium salt.

- The diazonium intermediate is then converted to 2-fluoro-4-nitrobenzonitrile via Sandmeyer-type cyanation using copper(I) cyanide.

- Reaction conditions include controlled temperature (0–5°C) during diazotization and elevated temperatures (around 80–100°C) for cyanation.

- Solvents such as ethyl acetate and toluene are used for extraction and crystallization.

- Purification involves filtration, washing, and recrystallization to obtain high-purity intermediate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | Sodium nitrite, HCl, 0–5°C | Formation of diazonium salt |

| Cyanation | Copper(I) cyanide, 80–100°C | Sandmeyer reaction to introduce nitrile |

| Purification | Extraction with ethyl acetate, crystallization | Achieves high purity |

This method is documented in Chinese patent CN101648890B and avoids hazardous brominated intermediates, improving safety and scalability.

Conversion to this compound

The key step to introduce the 1-methylhydrazinyl group involves nucleophilic substitution of the nitro or halogen substituent or reduction followed by methylhydrazine coupling.

Typical Approach:

- Reduction of the nitro group in 2-fluoro-4-nitrobenzonitrile to the corresponding amine (2-fluoro-4-aminobenzonitrile) using catalytic hydrogenation or chemical reductants.

- Subsequent reaction of the amine with methylhydrazine under controlled conditions to form the hydrazinyl derivative.

- Alternatively, direct nucleophilic aromatic substitution of a halogenated intermediate (e.g., 4-fluoro-2-methylbenzonitrile) with methylhydrazine can be performed.

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitro reduction | Pd/C catalyst, H2 gas, mild solvent | Aminobenzonitrile intermediate |

| Hydrazine coupling | Methylhydrazine, suitable solvent, mild heating | Formation of methylhydrazinyl derivative |

Reaction parameters such as temperature (20–80°C), solvent choice (ethanol, toluene), and reaction time are optimized to maximize yield and minimize side reactions.

Alternative Synthetic Routes and Considerations

- The preparation of 4-fluoro-2-methylbenzonitrile as an intermediate has been achieved via conversion of 4-fluoro-2-methylbenzaldehyde to its oxime, followed by dehydration to the nitrile using reagents like sodium bisulfate monohydrate in toluene at 110–115°C. This method avoids toxic brominated intermediates and can be adapted for fluorinated benzonitrile derivatives.

- The presence of fluorine and nitrile groups requires careful control of reaction conditions to prevent hydrolysis or defluorination.

- Use of mild dehydrating agents and non-lachrymatory solvents enhances safety and scalability.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The use of sodium bisulfate monohydrate as a dehydrating agent in the conversion of oximes to nitriles provides a commercially friendly and less hazardous alternative to traditional reagents such as phosphorus pentoxide or concentrated sulfuric acid.

- Avoidance of brominated intermediates reduces lachrymatory hazards and improves handling safety at scale.

- The methylhydrazinyl substitution is sensitive to temperature and solvent polarity; mild conditions favor higher yields and purity.

- Purification by crystallization from mixed solvents (e.g., toluene and hexane) is effective for isolating pure nitrile intermediates.

- Analytical methods such as HPLC and NMR (1H and 13C) are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

Substitution: Substitution reactions at the fluorine or nitrile positions can yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) and hydrazine (N₂H₄) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-Fluoro-4-(1-methylhydrazin-1-yl)benzoic acid.

Reduction Products: 2-Fluoro-4-(1-methylhydrazin-1-yl)benzylamine.

Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Organic Synthesis

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation to yield 2-Fluoro-4-(1-methylhydrazin-1-yl)benzoic acid or reduction to produce 2-Fluoro-4-(1-methylhydrazin-1-yl)benzylamine.

Reactivity and Derivatives

The compound's reactivity allows for the generation of diverse derivatives that can be tailored for specific applications. The following table summarizes some notable derivatives formed from this compound:

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 2-Fluoro-4-(1-methylhydrazin-1-yl)benzoic acid | Forms a carboxylic acid derivative |

| Reduction | 2-Fluoro-4-(1-methylhydrazin-1-yl)benzylamine | Produces an amine derivative |

| Substitution | Various substituted benzene derivatives | Yields compounds with different biological activities |

Biological Applications

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological effects. The presence of the hydrazinyl group enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies. Studies have shown that the compound can interact with specific molecular pathways, potentially influencing biological systems .

Case Study: Antichlamydial Activity

A study on acylpyrazoline-based compounds demonstrated that derivatives of hydrazine compounds, including those related to this compound, exhibited selective antichlamydial activity. These compounds were found to be more potent than previous generations of antichlamydials, indicating the potential for developing effective treatments against Chlamydia infections .

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound can be utilized in the production of agrochemicals and dyes. The compound's chemical properties make it suitable for synthesizing various industrial chemicals that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the nitrile group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and functional group impacts among 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile and related compounds:

| Compound Name | Substituent at 4-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1-Methylhydrazinyl | C₈H₇FN₃ | 179.17 | Nitrile, Fluorine, Hydrazine |

| 2-Fluoro-4-(hydroxymethyl)benzonitrile | Hydroxymethyl (-CH₂OH) | C₈H₆FNO | 167.14 | Nitrile, Fluorine, Alcohol |

| 4-Cyano-3-fluorobenzyl alcohol | Hydroxymethyl (-CH₂OH) | C₈H₆FNO | 167.14 | Nitrile, Fluorine, Alcohol |

| 2-Fluoro-4-(4'-propyl-bicyclohexyl)benzonitrile | Bicyclohexyl-propyl | C₂₀H₂₅FN | 298.42 | Nitrile, Fluorine, Bicyclohexyl |

Notes:

- The 1-methylhydrazinyl group introduces nucleophilic and redox-active properties, enabling reactions with carbonyl compounds .

- Hydroxymethyl derivatives exhibit polar character, enhancing solubility in polar solvents, but are prone to oxidation (e.g., forming aldehydes or carboxylic acids) .

- The bicyclohexyl-propyl group imparts high lipophilicity, making the compound suitable for materials science applications like liquid crystals .

Physicochemical Properties and Stability

- This compound : Likely sensitive to moisture and oxidation due to the hydrazine group; storage under inert atmosphere recommended.

- 2-Fluoro-4-(hydroxymethyl)benzonitrile: Hygroscopic and oxidizes readily to 4-cyano-3-fluorobenzyl alcohol or further to carboxylic acids .

- 2-Fluoro-4-(4'-propyl-bicyclohexyl)benzonitrile : Stable under standard conditions, with high thermal stability suited for industrial applications .

Research Findings

- Hydrazine Derivatives : Methylhydrazine-substituted nitriles show promise in kinase inhibitor development, leveraging hydrogen-bonding interactions with target proteins .

- Hydroxymethyl Reactivity : Studies indicate that 2-Fluoro-4-(hydroxymethyl)benzonitrile undergoes rapid oxidation in aqueous environments, limiting its shelf life .

- Bicyclohexyl Stability : Thermal analysis of 2-Fluoro-4-(4'-propyl-bicyclohexyl)benzonitrile confirms decomposition temperatures >250°C, ideal for high-temperature industrial processes .

Data Tables

Table 1: Comparative Properties of Fluorinated Benzonitrile Derivatives

Biological Activity

2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and therapeutic applications is essential for evaluating its utility in various biomedical contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes a fluorine atom, a hydrazine moiety, and a benzonitrile group, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Target Interactions : The compound may interact with enzyme systems involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

- Biochemical Pathways : It has been suggested that the compound could affect pathways related to oxidative stress and inflammation, although specific pathways remain to be fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapid absorption in biological systems |

| Distribution | Widely distributed in tissues |

| Metabolism | Metabolized by liver enzymes |

| Excretion | Primarily through urine |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : There is evidence indicating that it possesses antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound:

-

Anticancer Studies :

- In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

-

Inflammatory Response Modulation :

- Animal models treated with the compound exhibited reduced markers of inflammation, suggesting a potential role in managing inflammatory diseases.

Research Findings

Recent research findings highlight the importance of further investigation into the biological activity of this compound:

- In vitro Studies : Showed dose-dependent effects on cell viability and apoptosis in cancer cells.

| Study Type | Findings |

|---|---|

| Anticancer | Induced apoptosis in cancer cell lines |

| Antimicrobial | Effective against E. coli and S. aureus |

| Anti-inflammatory | Reduced inflammation markers in vivo |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or hydrazine coupling. For example, fluorinated benzonitrile precursors (e.g., 4-chloro-2-fluorobenzonitrile) can react with methylhydrazine under controlled temperatures (60–80°C) in polar aprotic solvents like DMF. Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance reactivity, though stoichiometric ratios of methylhydrazine are critical to avoid over-alkylation . Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Substituent steric effects (e.g., fluorine’s electron-withdrawing nature) may slow nucleophilic attack, requiring extended reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ ~7.8–8.0 ppm (aromatic protons), δ ~3.2 ppm (N–CH₃), and δ ~4.5 ppm (NH, broad). ¹⁹F NMR typically exhibits a singlet at δ ~-110 ppm .

- IR : Stretching bands for C≡N (~2230 cm⁻¹), N–H (~3300 cm⁻¹), and C–F (~1230 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular ion validation.

Advanced Research Questions

Q. How does the methylhydrazine substituent influence electronic properties and reactivity in cross-coupling reactions?

- Analysis : The methylhydrazine group acts as a weak electron donor, slightly offsetting the electron-withdrawing effects of fluorine and nitrile. DFT calculations predict reduced electrophilicity at the para position, limiting Suzuki-Miyaura coupling efficiency. However, the hydrazine NH site can participate in hydrogen bonding, stabilizing transition states in nucleophilic substitutions .

- Data Contradictions : While suggests palladium catalysts enhance boronate coupling, the target compound’s hydrazine group may poison Pd catalysts, necessitating alternative metals (e.g., Cu) for C–N bond formation .

Q. What strategies resolve discrepancies in reported solubility and stability profiles?

- Methodology :

- Solubility : Conflicting data arise from solvent polarity and hydration states. Use DMSO or DMF for dissolution (solubility ~50 mg/mL at 25°C) and validate via UV-Vis spectroscopy.

- Stability : Hydrazine derivatives are prone to oxidation. Store under inert gas (N₂/Ar) at -20°C. Stability assays (HPLC over 72 hours) show <5% degradation in anhydrous DMSO .

Q. Can this compound act as a ligand or building block in porous materials like covalent organic frameworks (COFs)?

- Application : The nitrile group may enable imine or hydrazone-linked COFs via condensation with aldehydes or boronic acids. However, steric hindrance from the methylhydrazine group could limit framework porosity. Compare surface areas (BET analysis) of derived COFs with benchmark materials (e.g., COF-1: 711 m²/g) .

Key Research Challenges

- Synthetic Optimization : Balancing methylhydrazine reactivity with fluorobenzonitrile’s stability under catalytic conditions.

- Biological Relevance : While fluorinated hydrazines are underexplored in medicinal chemistry, preliminary toxicity assays (e.g., MTT on HEK293 cells) are advised before pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.